molecular formula C12H14O2 B7884542 Ethyl 3-(4-methylphenyl)prop-2-enoate

Ethyl 3-(4-methylphenyl)prop-2-enoate

Cat. No. B7884542
M. Wt: 190.24 g/mol
InChI Key: IMKVSWPEZCELRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07534807B2

Procedure details

A solution of 3 (11.6 g, 96.9 mmol) and 4 (16.7 g, 126 mmol) in piperidine (958 μL, 9.69 mmol) and pyridine (39.2 mL, 485 mmol) was refluxed for 8 h under argon. The reaction mixture was cooled to room temperature and the reaction was quenched with 2 N HCl (˜250 mL). The reaction mixture was extracted with ether. The extracts were washed with water, base (NaHCO3), and water. The organic solution was dried (Na2SO4), concentrated, and chromatographed (silica, CH2Cl2) to give a colorless oil (14.6 g, 79%): 1H NMR δ 1.33 (t, J=7.2 Hz, 3H), 2.37 (s, 3H), 4.26 (q, J=7.2 Hz, 2H), 6.39 (d, J=15.8 Hz, 1H), 7.18 (d, J=8.2 Hz, 2H), 7.42 (d, J=8.2 Hz, 2H), 7.66 (d, J=15.8 Hz, 1H); 13C NMR δ 14.5 21.6, 60.6, 117.4, 128.2, 129.8, 131.9, 140.8, 144.8, 167.4; Anal. Calcd for C12H14O2: C, 75.76; H, 7.42. Found: C, 75.76; H, 7.44.
[Compound]
Name
3
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
958 μL
Type
reactant
Reaction Step One
Quantity
39.2 mL
Type
reactant
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-])=O.N1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.N1C=CC=[CH:18][CH:17]=1>>[CH2:8]([O:7][C:1](=[O:6])[CH:2]=[CH:3][C:11]1[CH:18]=[CH:17][C:14]([CH3:15])=[CH:13][CH:12]=1)[CH3:9]

Inputs

Step One
Name
3
Quantity
11.6 g
Type
reactant
Smiles
Name
Quantity
16.7 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
958 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
39.2 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 2 N HCl (˜250 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water, base (NaHCO3), and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica, CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CC1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 792%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.